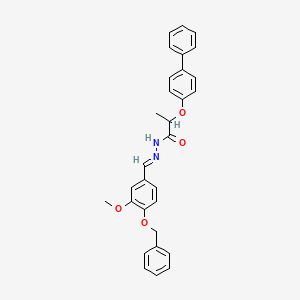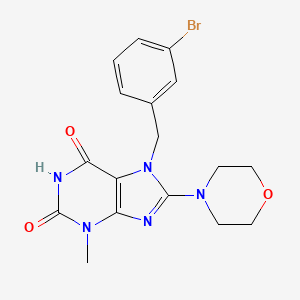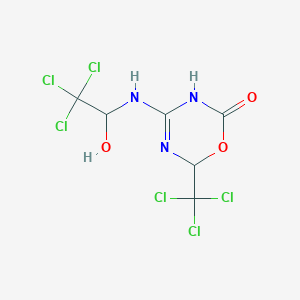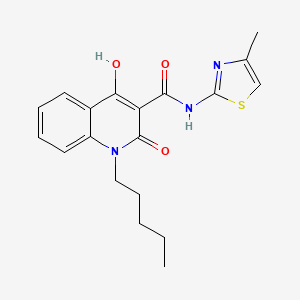
N'-(4-Butoxybenzylidene)decanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Butoxybenzylidene)decanohydrazide is a chemical compound with the molecular formula C21H34N2O2 and a molecular weight of 346.517 g/mol . It is part of a class of compounds known as hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is used in various research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N’-(4-Butoxybenzylidene)decanohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then purified by recrystallization .
Industrial production methods for this compound are not well-documented, but similar hydrazones are often synthesized using batch or continuous flow processes. These methods involve the careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
N’-(4-Butoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N’-(4-Butoxybenzylidene)decanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its hydrazone group makes it a versatile intermediate in organic synthesis.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs with hydrazone-based structures.
Wirkmechanismus
The mechanism of action of N’-(4-Butoxybenzylidene)decanohydrazide involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions and biological molecules, which can modulate the activity of enzymes and other proteins. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
N’-(4-Butoxybenzylidene)decanohydrazide can be compared with other similar compounds, such as:
- N’-(4-Butoxybenzylidene)octadecanohydrazide
- N’-(4-Butoxybenzylidene)tetradecanohydrazide
- N’-(4-Ethoxybenzylidene)decanohydrazide
- N’-(4-Hydroxybenzylidene)decanohydrazide
These compounds share similar structural features but differ in the length of the alkyl chain or the substituents on the benzylidene group. The uniqueness of N’-(4-Butoxybenzylidene)decanohydrazide lies in its specific combination of the butoxy group and the decanohydrazide moiety, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
303064-04-2 |
|---|---|
Molekularformel |
C21H34N2O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C21H34N2O2/c1-3-5-7-8-9-10-11-12-21(24)23-22-18-19-13-15-20(16-14-19)25-17-6-4-2/h13-16,18H,3-12,17H2,1-2H3,(H,23,24)/b22-18+ |
InChI-Schlüssel |
YSMUHFLZTKCTQV-RELWKKBWSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCCCC |
Kanonische SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080977.png)
![N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide](/img/structure/B15080980.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B15080982.png)


![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B15081009.png)
![N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B15081018.png)

![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-](/img/structure/B15081048.png)


